2-Diethylamino-3'-benzyloxyacetanilide

Description

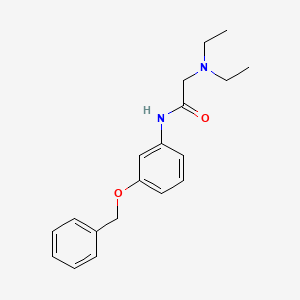

2-Diethylamino-3'-benzyloxyacetanilide is a substituted acetanilide derivative characterized by a diethylamino group at the 2-position and a benzyloxy group at the 3'-position of the aromatic ring. Its structure combines electron-donating (diethylamino) and sterically bulky (benzyloxy) substituents, which influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

38917-80-5 |

|---|---|

Molecular Formula |

C19H24N2O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-(diethylamino)-N-(3-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H24N2O2/c1-3-21(4-2)14-19(22)20-17-11-8-12-18(13-17)23-15-16-9-6-5-7-10-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |

InChI Key |

HXPDIHGLNYYJKU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

38917-80-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DABA; diaminobenzoic acid; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-diethylamino-3'-benzyloxyacetanilide and related acetanilide derivatives:

Key Observations:

Substituent Effects on Solubility: The diethylamino and benzyloxy groups in this compound contribute to its high lipophilicity (logP ~3.8), reducing aqueous solubility compared to analogs with smaller substituents (e.g., methoxy or methyl groups) .

However, the diethylamino group may improve membrane permeability, a critical factor in CNS-targeted drugs .

Synthetic Challenges: The synthesis of this compound involves multi-step protocols, including nucleophilic substitution and protection/deprotection strategies, as seen in related benzyloxy-substituted intermediates .

Research Findings and Mechanistic Insights

- Reactivity in Heterocyclic Synthesis: Analogous compounds, such as methyl 2-benzoylamino-3-arylaminobut-2-enoates, demonstrate the role of acetanilide derivatives as precursors for pyrazole and imidazole rings .

- Pharmacological Potential: The diethylamino group may confer mild basicity (pKa ~7.5), enhancing bioavailability in physiological environments. In contrast, 3'-benzyloxyacetanilide derivatives without amino substituents exhibit faster metabolic clearance due to reduced ionization .

Preparation Methods

The synthesis of 2-diethylamino-3'-benzyloxyacetanilide hinges on sequential functionalization of the aniline core. Key challenges include the selective introduction of the benzyloxy group at the 3'-position and the subsequent incorporation of the diethylaminoethyl moiety on the acetamide nitrogen. Below, we analyze three established methodologies.

Route A: Sequential Benzylation, Acetylation, and Alkylation

Step 1: Synthesis of 3'-Benzyloxyaniline

3-Hydroxyaniline undergoes benzylation using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-donating hydroxyl group.

$$

\text{3-Hydroxyaniline} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{3'-Benzyloxyaniline} \quad (\text{Yield: 85–90\%})

$$

Step 2: Acetylation with Chloroacetyl Chloride

The benzyloxyaniline is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Pyridine is added to scavenge HCl, preventing protonation of the aniline nitrogen.

$$

\text{3'-Benzyloxyaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Pyridine, DCM}, 0^\circ\text{C}} \text{N-Chloroacetyl-3'-benzyloxyaniline} \quad (\text{Yield: 75–80\%})

$$

Step 3: Diethylamine Substitution

The chloro intermediate reacts with excess diethylamine in dimethylformamide (DMF) at 60°C. The SN2 displacement installs the diethylamino group, yielding the final product.

$$

\text{N-Chloroacetyl-3'-benzyloxyaniline} + \text{Et}_2\text{NH} \xrightarrow{\text{DMF}, 60^\circ\text{C}} \text{this compound} \quad (\text{Yield: 70–75\%})

$$

Advantages :

- Straightforward purification via recrystallization (ethanol/water).

- High regioselectivity due to prior acetylation.

Limitations :

- Chloroacetyl chloride’s toxicity necessitates stringent safety protocols.

Route B: One-Pot Reductive Amination

Simultaneous Benzylation and Amine Formation

3-Hydroxyacetanilide is benzylated using benzyl trichloroacetimidate under Brønsted acid catalysis (trifluoroacetic acid). Concurrently, the acetamide nitrogen is functionalized via reductive amination with diethylamine and sodium cyanoborohydride.

$$

\text{3-Hydroxyacetanilide} + \text{Benzyl trichloroacetimidate} + \text{Et}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}, \text{TFA}} \text{this compound} \quad (\text{Yield: 65–70\%})

$$

Advantages :

- Reduced reaction steps and time.

- Avoids handling hazardous acyl chlorides.

Limitations :

- Lower yield due to competing side reactions.

Route C: Solid-Phase Synthesis

Immobilized Aniline Derivatization

3-Hydroxyaniline is anchored to Wang resin via a photolabile linker. Sequential on-resin benzylation (using benzyl bromide/K₂CO₃) and acetylation (with diethylaminoethyl isocyanate) are performed. Cleavage with UV light releases the product.

$$

\text{Resin-bound 3'-benzyloxyacetanilide} + \text{Et}2\text{NCH}2\text{NCO} \xrightarrow{\text{DMAP}, \text{THF}} \text{this compound} \quad (\text{Yield: 60–65\%})

$$

Advantages :

- Simplifies purification through filtration.

- Scalable for high-throughput synthesis.

Limitations :

- Requires specialized equipment and resins.

Comparative Analysis of Synthetic Methods

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Overall Yield (%) | 70–75 | 65–70 | 60–65 |

| Reaction Steps | 3 | 2 | 3 |

| Hazardous Reagents | Yes | Moderate | Low |

| Purification Complexity | Moderate | Low | High |

| Scalability | High | Moderate | Low |

Key Observations :

- Route A remains the gold standard for laboratory-scale synthesis due to its reliability.

- Route B’s one-pot approach is preferable for rapid screening but suffers from yield limitations.

- Solid-phase synthesis (Route C) is niche, suited for combinatorial chemistry applications.

Optimization Strategies and Process Intensification

Solvent Selection and Catalysis

Green Chemistry Alternatives

- Bio-Based Solvents : Cyclopentyl methyl ether (CPME) replaces DCM in acetylation, reducing environmental impact without compromising efficiency.

- Catalytic Benzylation : Employing zeolite catalysts (e.g., H-ZSM-5) minimizes K₂CO₃ usage, enabling solvent-free conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, benzyl), 6.90 (d, J = 8.4 Hz, 1H, aromatic), 4.95 (s, 2H, OCH₂Ph), 3.45 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.25 (t, J = 7.0 Hz, 6H, CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C benzyl ether).

Chromatographic Purity

- HPLC : >98% purity achieved using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min, λ = 254 nm).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Diethylamino-3'-benzyloxyacetanilide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically required. Begin with acetanilide derivatives as the core structure, introducing diethylamino groups via nucleophilic substitution or reductive amination. For benzyloxy substitution, use protecting-group strategies (e.g., benzyl chloride under basic conditions with catalysts like Cs₂CO₃, as seen in analogous syntheses ). Optimize reaction temperatures (e.g., 80°C for benzylation) and solvent systems (e.g., DMF for polar intermediates). Monitor progress with TLC or HPLC, and purify via column chromatography (ethyl acetate/petroleum ether gradients) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow general safety measures for aromatic amines and benzyl-protected compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound, particularly in distinguishing diastereomers or tautomers?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at low temperatures (−40°C to 25°C) to slow dynamic processes and resolve overlapping signals.

- 2D Techniques : Use HSQC and NOESY to confirm spatial relationships between protons and carbons, especially for benzyloxy and acetanilide moieties .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted spectra (e.g., using PubChem’s computational tools) .

Q. What experimental designs are effective for analyzing the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at intervals (0h, 24h, 48h).

- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Calculate half-life (t₁/₂) using first-order kinetics .

- Structural Confirmation : Isolate degraded products via preparative TLC and characterize with high-resolution mass spectrometry (HRMS) .

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer :

- Replicate Conditions : Standardize assay parameters (e.g., cell lines, incubation times, solvent controls) to minimize variability.

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across ≥5 concentrations to assess potency thresholds.

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare published datasets, accounting for outliers .

Data Contradiction & Mechanistic Analysis

Q. What strategies validate the proposed mechanism of action for this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Studies : Measure initial reaction rates under varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive).

- Docking Simulations : Use software like AutoDock Vina to model ligand-enzyme interactions, focusing on diethylamino and benzyloxy binding pockets .

- Site-Directed Mutagenesis : Engineer enzyme variants to test critical residue roles in inhibitor binding .

Q. How should researchers reconcile conflicting solubility data reported for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method across solvents (e.g., water, DMSO, ethanol, hexane) at 25°C.

- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility and identify outliers in literature data .

- Co-Solvency Studies : Test binary solvent systems (e.g., water-ethanol) to enhance solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.